molecular formula C20H16N4O2 B2497022 6-(4-(1H-pyrrol-1-yl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034426-18-9

6-(4-(1H-pyrrol-1-yl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2497022
CAS RN: 2034426-18-9
M. Wt: 344.374
InChI Key: XTKCJKBWQWGKHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthyridine and pyrrole derivatives involves various chemical reactions, including reactions with hydrazine hydrate, phenylisothiocyanate, benzoyl chloride, acetonitrile, and malononitrile dimers to yield benzo[b][1,8]-naphthyridine derivatives. These processes utilize substrates similar to the compound of interest, indicating a complex synthesis pathway involving multiple steps and reagents to construct the naphthyridine core and incorporate the pyrrole and benzoyl groups (Elkholy, 2007).

Molecular Structure Analysis

Crystallographic analysis of related compounds reveals significant insights into their molecular structure. The analysis of such compounds involves single crystal X-ray crystallography, confirming the structure of intermediate compounds used in the synthesis of naphthyridine derivatives. This method is crucial for understanding the three-dimensional arrangement of atoms within the molecule and confirming the identity of synthesized compounds (Elkholy, 2007).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, illustrating their reactivity and functional group behavior. For example, reactions with hydrazine hydrate lead to the formation of pyrozole[3,4-b]quinolines derivatives, highlighting the compound's versatility in chemical synthesis and its potential as a precursor for various organic transformations (Elkholy, 2007).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, are determined using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These properties are essential for understanding the compound's behavior in different environments and for its application in further chemical reactions and formulations (Elkholy, 2007).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further transformations, are key aspects of the compound's chemistry. Studies on related compounds provide insights into the chemical behavior of the functional groups present in the molecule, such as the reactivity of the nitrile group and the potential for cyclization reactions to form heterocyclic compounds (Elkholy, 2007).

Scientific Research Applications

Synthesis of Derivatives

This compound is involved in the synthesis of diverse derivatives, such as pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives. For instance, Elkholy (2007) demonstrated that 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile reacted with various agents to yield benzo[b][1,8]-naphthyridine derivatives, showcasing its versatility in heterocyclic chemistry Elkholy, 2007.

Molecular Docking and In Vitro Screening

In a study by Flefel et al. (2018), novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings, indicating the potential of this compound and its derivatives in contributing to the development of new therapeutic agents Flefel et al., 2018.

Novel Heterocyclic Systems

Another application involves the one-pot synthesis of new heterocyclic systems. Nasri and Bayat (2018) extended a novel library of derivatives containing this compound by employing a three-component reaction, demonstrating its utility in creating polysubstituted heterocycles Nasri & Bayat, 2018.

Water Oxidation Catalysts

Interestingly, this compound's framework has been utilized in the development of catalysts for water oxidation. Zong and Thummel (2005) explored dinuclear complexes derived from related ligands for oxygen evolution in water oxidation, highlighting its potential in environmental chemistry Zong & Thummel, 2005.

Nonlinear Optical (NLO) Materials

Research by Raghukumar et al. (2003) into nicotinonitrile derivatives, synthesized from related structures, showcased high NLO properties, suggesting applications in materials science for developing new classes of NLO materials Raghukumar et al., 2003.

Safety and Hazards

The compound is classified as causing skin and eye irritation and may cause respiratory irritation. Proper handling precautions are necessary .

properties

IUPAC Name

2-oxo-6-(4-pyrrol-1-ylbenzoyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-12-15-11-16-13-24(10-7-18(16)22-19(15)25)20(26)14-3-5-17(6-4-14)23-8-1-2-9-23/h1-6,8-9,11H,7,10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKCJKBWQWGKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(1H-pyrrol-1-yl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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